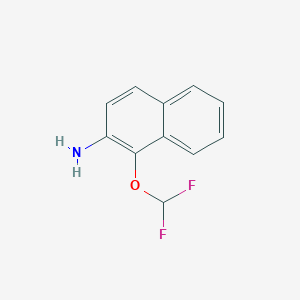
1-(Difluoromethoxy)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)naphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring at the first position and an amine group at the second position
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalen-2-amine typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the amination process. One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base to form the difluoromethoxy-naphthalene intermediate. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-(Difluoromethoxy)naphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorescent dyes and sensors.
Biology: The compound is studied for its potential as a fluorescent probe for imaging biological systems, due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases such as cancer.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalen-2-amine involves its interaction with specific molecular targets, such as proteins or enzymes. The difluoromethoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalen-2-amine can be compared with other naphthalene derivatives, such as:
Naphthalen-1-amine: Similar in structure but lacks the difluoromethoxy group, resulting in different chemical and biological properties.
2-(Difluoromethoxy)naphthalen-1-amine: A positional isomer with the difluoromethoxy group at a different position, leading to variations in reactivity and applications.
Naphthalene-2,6-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H9F2NO |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
1-(difluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H9F2NO/c12-11(13)15-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H,14H2 |
InChI Key |
VGIGRGORXGNUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















